N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide
Description
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with dimethylphenyl and fluorophenyl groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C28H30FN7O |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C28H30FN7O/c1-16-10-17(2)13-23(12-16)32-27-34-26(30-20(5)25(37)31-22-8-6-21(29)7-9-22)35-28(36-27)33-24-14-18(3)11-19(4)15-24/h6-15,20H,1-5H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
PQKULKYDICRQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)F)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide typically involves multi-step organic reactions. The triazine core is often synthesized through a series of nucleophilic substitution reactions, where dimethylphenylamine groups are introduced. The final step involves the coupling of the triazine derivative with 4-fluorophenylalaninamide under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide exerts its effects involves interactions with specific molecular targets. The triazine core and attached substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine-based compound with UV-absorbing properties.
4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol:
Uniqueness
N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
